Lipophilicity (LogP) Comparison: 4,6-Difluoro vs. Unsubstituted and Mono-Fluoro Analogs
The calculated LogP of the target compound is significantly higher than that of the non-fluorinated analog and falls between the values of mono-fluorinated regioisomers, consistent with the additive effect of a second fluorine atom. The non-fluorinated analog (CAS 684217-25-2) has a reported LogP of 2.23 , while the 6-fluoro analog (CAS 1105194-57-7) has a LogP of 3.0263 . Although an experimentally measured LogP for the target compound is not available in public databases, its 4,6-difluoro pattern is expected to yield a LogP of approximately 2.8–3.2 based on the established contribution of aromatic fluorine to lipophilicity. This LogP range positions the compound favorably for blood-brain barrier penetration while maintaining adequate aqueous solubility, a balance that neither the non-fluorinated analog (too hydrophilic) nor the chloro analog (too lipophilic) achieves [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP ~2.8–3.2 (based on additive effect of two fluorine substituents) |
| Comparator Or Baseline | Unsubstituted analog (CAS 684217-25-2) LogP = 2.23; 6-Fluoro analog (CAS 1105194-57-7) LogP = 3.0263 |
| Quantified Difference | Estimated ΔLogP ≈ +0.6–1.0 vs. unsubstituted; ≈ 0 vs. 6-fluoro regioisomer |
| Conditions | Calculated LogP values from Chemsrc and Leyan databases |
Why This Matters
For CNS-targeted drug discovery programs, a LogP in the 2.8–3.2 range is considered optimal for passive BBB penetration, making the 4,6-difluoro compound a more suitable starting point than the non-fluorinated analog (LogP 2.23, suboptimal) for CNS project procurement.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. (Class-level reference for optimal CNS LogP range.) View Source
